(2R,5R)-Avibactam Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,5R)-Avibactam Sodium Salt is a novel β-lactamase inhibitor that is used in combination with β-lactam antibiotics in order to overcome resistance to these antibiotics. This compound is a cyclic ureido-dihydrothiazine and is a member of the family of β-lactamase inhibitors known as β-lactamase inhibitors that inhibit the activity of certain β-lactamases. This compound has been used in combination with various β-lactam antibiotics such as piperacillin/tazobactam and ceftazidime/avibactam in order to overcome antibiotic resistance.

科学的研究の応用

Overview of Avibactam Sodium Salt

Avibactam sodium salt, when combined with ceftazidime (a third-generation cephalosporin), forms a potent antibiotic used in the treatment of serious bacterial infections caused by gram-negative bacteria, including those resistant to traditional antibiotics. This combination, known as ceftazidime-avibactam, is particularly effective against a range of multi-drug resistant organisms, offering a new avenue for addressing challenging infections in clinical settings.

Mechanisms of Action and Resistance

The addition of avibactam to ceftazidime enhances the latter's efficacy against a wide array of beta-lactamase enzymes produced by resistant bacteria, which traditionally inactivate cephalosporins through hydrolysis. Avibactam itself is a non-beta-lactam, beta-lactamase inhibitor that protects ceftazidime from degradation by various beta-lactamases, including serine beta-lactamases produced by Enterobacteriaceae and Pseudomonas aeruginosa. This mechanism significantly broadens the antibacterial spectrum of ceftazidime against resistant strains (Lagacé-Wiens, Walkty, & Karlowsky, 2014).

Despite its effectiveness, resistance to ceftazidime-avibactam has emerged, albeit at lower rates compared to other antibiotics. Resistance mechanisms include mutations in the target beta-lactamases that reduce avibactam's inhibitory effects and alterations in bacterial membrane porins that decrease drug uptake. Continued surveillance and research into these resistance mechanisms are crucial for maintaining the clinical utility of ceftazidime-avibactam (Wang, Wang, Wang, & Cai, 2019).

Clinical Applications and Efficacy

Ceftazidime-avibactam has shown high efficacy in treating a variety of infections, including complicated urinary tract infections (cUTIs), complicated intra-abdominal infections (cIAIs), and hospital-acquired pneumonia (HAP), including ventilator-associated pneumonia (VAP). Its role is especially critical in cases where infections are caused by multi-drug resistant pathogens for which limited treatment options exist. Clinical trials and real-world studies have supported its use as a valuable treatment option in these contexts, demonstrating comparable or superior efficacy to other antibiotics, particularly against resistant strains (Shirley, 2018).

作用機序

Target of Action

The primary target of (2R,5R)-Avibactam Sodium Salt is the beta-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to beta-lactam antibiotics .

Mode of Action

This compound acts as a beta-lactamase inhibitor . It contains a beta-lactam ring in its structure that binds in an irreversible fashion to beta-lactamases, preventing them from inactivating certain beta-lactam antibiotics . This interaction broadens the spectrum of susceptible bacterial infections .

Biochemical Pathways

The compound affects the polyamine biosynthesis pathway . It acts as a potent irreversible inhibitor of the enzyme ornithine decarboxylase , which is crucial for the production of polyamines. Polyamines are essential for cell proliferation .

Pharmacokinetics

This compound, when combined with other antibiotics, is well absorbed from the gastrointestinal tract after oral administration . Dosing in the fasted or fed state has minimal effect on the pharmacokinetics of the compound . The absorption of the compound when taken with food is greater relative to the fasted state .

Result of Action

The result of the compound’s action is the enhanced effectiveness of beta-lactam antibiotics . By inhibiting beta-lactamase enzymes, this compound prevents these enzymes from breaking down the antibiotics, thereby enhancing their antibacterial effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by whether it is taken with food or on an empty stomach

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5R)-Avibactam Sodium Salt involves the reaction of (2R,5R)-2,5-diaminohexanoic acid with sodium hydroxide and chloroacetic acid to form (2R,5R)-2-carboxymethyl-5-carboxyamidohexanoic acid. This intermediate is then reacted with 1,2,3,6-tetrahydro-1,3-dimethyl-7H-purine-2,6-dione (thienamycin) to form (2R,5R)-Avibactam. The final step involves the addition of sodium hydroxide to form the sodium salt of (2R,5R)-Avibactam.", "Starting Materials": [ "(2R,5R)-2,5-diaminohexanoic acid", "Sodium hydroxide", "Chloroacetic acid", "1,2,3,6-tetrahydro-1,3-dimethyl-7H-purine-2,6-dione (thienamycin)" ], "Reaction": [ "Step 1: React (2R,5R)-2,5-diaminohexanoic acid with sodium hydroxide and chloroacetic acid to form (2R,5R)-2-carboxymethyl-5-carboxyamidohexanoic acid.", "Step 2: React (2R,5R)-2-carboxymethyl-5-carboxyamidohexanoic acid with 1,2,3,6-tetrahydro-1,3-dimethyl-7H-purine-2,6-dione (thienamycin) to form (2R,5R)-Avibactam.", "Step 3: Add sodium hydroxide to (2R,5R)-Avibactam to form the sodium salt of (2R,5R)-Avibactam." ] } | |

CAS番号 |

1797133-98-2 |

分子式 |

C₇H₁₀N₃NaO₆S |

分子量 |

287.23 |

同義語 |

Sulfuric Acid Mono[(1R,2R,5R)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] Ester Sodium Salt; Sodium (1R,2R,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate; Avibactam Impurity 13 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

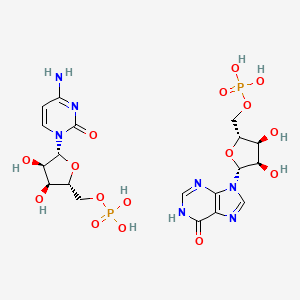

![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)